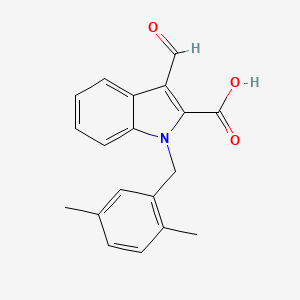

1-(2,5-dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

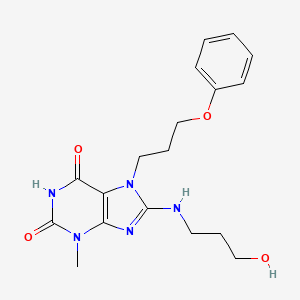

Molecular Structure Analysis

The molecular structure of “1-(2,5-dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid” can be inferred from its name. It likely contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a 2,5-dimethylbenzyl group (a benzyl group with methyl groups at the 2 and 5 positions), and a carboxylic acid group .Applications De Recherche Scientifique

Acid-Amide Intermolecular Hydrogen Bonding

A study by Wash et al. (1997) explored the molecular recognition through intermolecular hydrogen bonding between amide and carboxylic acid groups. This research highlights the significance of hydrogen bonding in the dimerization of compounds similar to 1-(2,5-dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid, emphasizing the role of this interaction in crystal formation and molecular recognition in various phases including crystals, solutions, and the gas phase Wash et al., 1997.

Novel Reagents for Carboxylic Acids Protection

The synthesis and utilization of novel reagents for the protection of carboxylic acids were discussed by Arai et al. (1998). The study introduces amides derived from amines and carboxylic acids that are stable under basic conditions, serving as protected carboxylic acids. This research is relevant for compounds with carboxylic acid functionalities, providing a method for their protection and subsequent regeneration into indolylamides, esters, amides, and aldehydes Arai et al., 1998.

Indole Derivatives Synthesis

Research by Grinev et al. (1977) on the synthesis of furo[2,3-f]- and furo[3,2-e]indole derivatives from dimethyl-3-carbethoxy-5-hydroxyacetic acid and dimethylformamide highlights the potential for creating indole derivatives through intramolecular cyclization. This approach evidences the formylation and subsequent cyclization processes applicable to the synthesis of complex indole derivatives Grinev et al., 1977.

Novel Indole-Benzimidazole Derivatives

Wang et al. (2016) synthesized novel indole-benzimidazole derivatives from indole carboxylic acids and substituted o-phenylenediamines. This research provides insight into the condensation reactions involving indole carboxylic acids, paving the way for the development of new compounds with potential biological activities Wang et al., 2016.

Complementary Double Helix Formation

Yamada et al. (2010) demonstrated the enhancement of dimerization of carboxylic acid derivatives in the presence of optically active amidine dimer, leading to the formation of a complementary double helix stabilized by salt bridges. This study is significant for understanding the molecular assembly and recognition processes in compounds with carboxylic acid and amide functionalities Yamada et al., 2010.

Propriétés

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-3-formylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-12-7-8-13(2)14(9-12)10-20-17-6-4-3-5-15(17)16(11-21)18(20)19(22)23/h3-9,11H,10H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVVFQXSOPFZIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=C2C(=O)O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B2919343.png)

![2-mercapto-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2919344.png)

![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-methylpropanamide](/img/structure/B2919352.png)

![4-[5-[2-(Naphthalen-1-ylamino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzamide](/img/structure/B2919361.png)

![4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2919365.png)

![2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2919366.png)